Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate typically involves the reaction of 6-methoxyindole with ethyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and yields the desired ester . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-methoxy-1H-indole-2-carboxylate: Similar in structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Contains a hydroxyl group, which can significantly alter its reactivity and biological activity.
Ethyl indole-2-carboxylate: Lacks the methoxy and methyl groups, making it less complex and potentially less active in certain biological assays.
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in the context of cancer research. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on various studies.
Chemical Structure and Synthesis
This compound is derived from the indole framework, which is known for its significant biological properties. The synthesis typically involves alkylation reactions that introduce the ethyl ester and methoxy groups at specific positions on the indole ring. The presence of these substituents plays a crucial role in modulating the compound's biological activity.
Antiproliferative Activity
A series of studies have evaluated the antiproliferative activity of this compound against various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa | 0.37 | Tubulin polymerization inhibition |
HT29 | 0.16 | Induction of apoptosis |
MCF-7 | 0.17 | Cell cycle arrest |
HL-60 | 18 | Lower activity observed |
The compound exhibited potent cytotoxic effects against HeLa, HT29, and MCF-7 cancer cell lines, with IC50 values indicating strong antiproliferative properties. In contrast, it showed significantly lower activity against HL-60 cells, highlighting the selective nature of its cytotoxicity .
Structure-Activity Relationships (SAR)
The position of substituents on the indole ring is critical for biological activity. Studies indicate that:
- Methoxy Group Position : The presence of a methoxy group at the C5 or C6 position enhances antiproliferative activity significantly. Compounds with methoxy substitutions at these positions demonstrated increased potency against cancer cell lines .
- N-Substituents : The absence or presence of substituents at the N-1 position also influences activity. Unsubstituted derivatives often show higher antiproliferative effects compared to their substituted counterparts .
The mechanisms underlying the biological activity of this compound include:
- Tubulin Polymerization Inhibition : The compound disrupts microtubule dynamics, which is essential for cell division. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells .
- Induction of Apoptosis : The compound has been shown to induce apoptosis through various pathways, including mitochondrial dysfunction and activation of caspases .
- Cell Cycle Arrest : this compound causes G2/M phase arrest in treated cells, preventing progression to mitosis .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound:
- Study on HeLa Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability due to its ability to inhibit tubulin polymerization, resulting in cell death via apoptosis .
- HT29 and MCF-7 Studies : Additional research indicated that this compound not only inhibited proliferation but also induced apoptosis in colorectal (HT29) and breast (MCF-7) cancer cells, showcasing its potential as a therapeutic agent .
- Comparative Analysis : Comparative studies with other indole derivatives have shown that modifications at the C2 and C5 positions can either enhance or diminish biological activity, underscoring the importance of structural optimization in drug design .
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 6-methoxy-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-4-17-13(15)12-7-9-5-6-10(16-3)8-11(9)14(12)2/h5-8H,4H2,1-3H3 |
InChI Key |
OBBDJLAOXGGTIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)C=C(C=C2)OC |
Origin of Product |
United States |
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